5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine
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Overview
Description
5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorine Atom: Fluorination is usually carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidine Moiety: This step involves the reaction of the pyrimidine intermediate with a piperidine derivative.
Incorporation of the Imidazole Group: The final step involves the coupling of the imidazole derivative to the sulfonyl piperidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can be achieved using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine or sulfonyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA, under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols, in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine involves its interaction with specific molecular targets. The fluorine atom and sulfonyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxy-4(1H)pyrimidinone: Another fluorinated pyrimidine with different substituents.
5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine: A closely related compound with a pyrazole group instead of an imidazole group.
Uniqueness
5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications across various fields of research.
Properties
IUPAC Name |
5-fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O3S/c1-18-8-12(17-9-18)23(20,21)19-4-2-11(3-5-19)22-13-15-6-10(14)7-16-13/h6-9,11H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTCERSPJWLNSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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